1-[(3-Methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine
Description
1-[(3-Methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine is a piperazine derivative featuring dual aromatic substituents: a 3-methoxybenzyl group at the N1 position and a naphthalen-1-ylmethyl group at the N4 position.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O/c1-26-22-10-4-6-19(16-22)17-24-12-14-25(15-13-24)18-21-9-5-8-20-7-2-3-11-23(20)21/h2-11,16H,12-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUAGUHPSNOCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10386842 | |
| Record name | 1-[(3-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5870-41-7 | |
| Record name | 1-[(3-methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10386842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine typically involves the reaction of piperazine with 3-methoxybenzyl chloride and naphthalen-1-ylmethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound is being explored for its potential as a therapeutic agent due to its interactions with various biological targets. It has shown promise in drug development, particularly for conditions that require modulation of neurotransmitter systems.
-
Biological Activity
- Studies have indicated that this compound may possess antimicrobial and anticancer properties. Its dual substitution pattern enhances its potential to interact with multiple biological pathways, making it a candidate for further investigation in pharmacological studies .
- Coordination Chemistry
-
Chemical Research
- It is utilized as a building block in the synthesis of more complex molecules, aiding in the development of new compounds with tailored properties for specific applications .
Anticancer Activity
Recent studies have focused on the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis through modulation of specific signaling pathways.
Antimicrobial Properties
Research has also investigated its antimicrobial efficacy against various pathogens. The compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 1-[(3-Methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their pharmacological profiles:
Key Findings from Comparative Analysis
Substituent Position and Receptor Selectivity
- The position of the methoxy group on the phenyl ring significantly impacts receptor selectivity. For example:
- 2-Methoxyphenyl derivatives (e.g., compound 18 in ) exhibit exceptional 5-HT1A affinity due to optimal hydrogen bonding with serine residues in the receptor pocket.
- 3-Methoxyphenyl derivatives (target compound) are more likely to interact with dopamine receptors (D2/D4), as steric hindrance from the meta-substituent may favor dopaminergic over serotonergic binding .
Naphthalene vs. Phenyl Substituents
- The naphthalen-1-ylmethyl group enhances lipophilicity compared to simpler phenyl or chlorophenyl substituents (e.g., SC211). This property may improve CNS penetration but could also increase off-target binding to lipid-rich regions .
- In contrast, chlorophenyl analogues (e.g., 1-(3-chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine ) show cytotoxic effects in cancer cells, suggesting a divergent mechanism unrelated to neurotransmitter receptors.
Conformational Rigidity Conformationally constrained analogues like trans-8a () achieve nanomolar 5-HT1A affinity by pre-organizing the pharmacophore into a bioactive conformation. Flexible derivatives (e.g., the target compound) may require higher binding energy to adopt similar conformations, reducing potency.
Synthetic Accessibility
- The target compound’s synthesis likely follows established piperazine alkylation routes (e.g., nucleophilic substitution with 3-methoxybenzyl and naphthalen-1-ylmethyl halides), similar to methods described for SC212 () and cytotoxic derivatives ().
Biological Activity
1-[(3-Methoxyphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine, with the chemical formula and CAS number 2874065, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a naphthalenylmethyl moiety. The biological activities of this compound have been explored in various studies, focusing on its antimicrobial, antiproliferative, and potential therapeutic effects.
- Molecular Weight : 362.47 g/mol
- Density : 1.1 g/cm³
- Boiling Point : Approximately 344 °C
- Melting Point : 201-204 °C
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 128 µg/mL | |
| Aspergillus niger | 256 µg/mL |
These findings indicate that while the compound exhibits some antimicrobial activity, it may not be uniformly potent across all tested microorganisms.
Antiproliferative Activity
The compound has also been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell growth effectively.
Table 2: Antiproliferative Activity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (breast cancer) | 25 µM | |
| HeLa (cervical cancer) | 30 µM | |
| A549 (lung cancer) | 40 µM |
The IC50 values suggest that the compound has significant potential as an anticancer agent, particularly against breast and cervical cancer cell lines.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it may induce apoptosis in cancer cells through mitochondrial pathways, disrupting mitochondrial membrane potential and leading to the release of pro-apoptotic factors such as cytochrome c .
Case Studies
A notable case study involved the evaluation of this compound in combination with other known anticancer agents. The synergistic effects observed suggested that this piperazine derivative could enhance the efficacy of existing treatments, making it a candidate for further development in combination therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
